1-Chloro-3-methoxypropane
Overview
Description
1-Chloro-3-methoxypropane is an organic compound with the molecular formula C4H9ClO. It is a colorless liquid with a chloroform-like odor and is soluble in most organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
1-Chloro-3-methoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-bromochloropropane with sodium methoxide in the presence of a phase-transfer catalyst. The reaction proceeds as follows:
Reaction Setup: Sodium methoxide is dispersed in an inert solvent.
Addition of Reagents: The dispersion is added dropwise to 1,3-bromochloropropane in the presence of a phase-transfer catalyst such as benzyl trimethyl ammonium chloride.
Reaction Conditions: The reaction mixture is stirred and heated to a temperature range of 20°C to 110°C, with a holding temperature of 50°C to 80°C.
Workup: The reaction mixture is filtered to remove sodium bromide, and the organic layer is collected.
Chemical Reactions Analysis
1-Chloro-3-methoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, reaction with sodium hydroxide can yield 3-methoxypropanol.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Scientific Research Applications
1-Chloro-3-methoxypropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: This compound is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Chloro-3-methoxypropane involves its reactivity as an alkylating agent. It can react with nucleophiles, such as amines and thiols, to form covalent bonds. This reactivity is utilized in organic synthesis to introduce the 3-methoxypropyl group into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
1-Chloro-3-methoxypropane can be compared with other similar compounds, such as:
3-Chloropropyl Methyl Ether: Similar in structure but with different reactivity and applications.
3-Methoxypropyl Chloride: Another similar compound with distinct uses in organic synthesis.
1-Bromo-3-chloropropane: Used in similar synthetic routes but with different reactivity due to the presence of a bromine atom instead of chlorine
This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
1-chloro-3-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLHMMQUVJCTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189770 | |
Record name | 1-Chloro-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36215-07-3 | |
Record name | 1-Chloro-3-methoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36215-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-methoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036215073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-methoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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